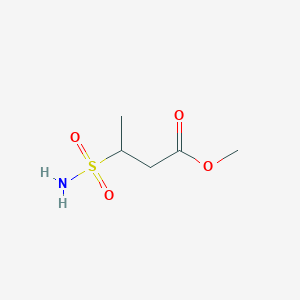

3-Sulfamoyl-butyric acid methyl ester

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-sulfamoylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-4(11(6,8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUXJZVXZPOJSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Sulfamoyl Butyric Acid Methyl Ester

Classical Esterification and Transesterification Routes

Traditional methods for the synthesis of 3-Sulfamoyl-butyric acid methyl ester rely on well-established esterification and transesterification reactions. These methods are widely used in chemical synthesis for their reliability and straightforward application.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, commonly known as Fischer esterification, is a cornerstone of organic synthesis for producing esters from carboxylic acids and alcohols. masterorganicchemistry.comyoutube.com In this process, 3-Sulfamoyl-butyric acid would be reacted with methanol in the presence of a strong acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. youtube.com

The reaction is reversible, and to drive the equilibrium towards the formation of the desired methyl ester, an excess of the alcohol reactant (methanol) is typically used, or the water generated during the reaction is removed. masterorganicchemistry.com Common catalysts for this reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. rug.nl Solid acid catalysts, such as sulfonic acid-functionalized materials, are also employed to simplify catalyst removal and reduce acidic waste. researchgate.net

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Reactants | 3-Sulfamoyl-butyric acid, Methanol | Starting materials for the ester. |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid | Protonates the carbonyl group to activate the carboxylic acid. rug.nl |

| Solvent | Excess Methanol | Acts as both reactant and solvent, driving the equilibrium forward. masterorganicchemistry.com |

| Temperature | Reflux | Increases reaction rate. |

| Reaction Time | Several hours | Required to reach equilibrium. |

Base-Catalyzed Esterification Approaches

While direct base-catalyzed esterification of carboxylic acids is not feasible, a related two-step approach under basic conditions is a common alternative. This method involves first deprotonating the carboxylic acid with a base to form a carboxylate salt. This salt then acts as a nucleophile, attacking an alkylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction to form the methyl ester. youtube.com

For the synthesis of this compound, 3-Sulfamoyl-butyric acid would be treated with a base like sodium hydroxide or potassium carbonate to form the corresponding carboxylate. The subsequent addition of a methylating agent would yield the final product. This method is particularly useful when the starting materials are sensitive to strong acids. youtube.com

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Reactants | 3-Sulfamoyl-butyric acid, Methylating Agent (e.g., Dimethyl Sulfate) | Carboxylic acid and source of the methyl group. |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Deprotonates the carboxylic acid to form a nucleophilic carboxylate. |

| Solvent | Acetone, Dimethylformamide (DMF) | Aprotic solvent to facilitate the SN2 reaction. |

| Temperature | Room Temperature to mild heating | To control the rate of the SN2 reaction. |

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with the alcohol of another. organic-chemistry.org To synthesize this compound via this route, an existing ester of 3-Sulfamoyl-butyric acid (e.g., an ethyl or benzyl ester) would be reacted with a large excess of methanol. This reaction can be catalyzed by either an acid or a base. organic-chemistry.orgmdpi.com

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. khanacademy.org Base-catalyzed transesterification is typically faster and involves the nucleophilic attack of a methoxide ion (formed by reacting methanol with a base) on the carbonyl carbon of the starting ester. The equilibrium is driven towards the desired methyl ester by the large excess of methanol. mdpi.com

Advanced and Green Chemistry Synthesis Techniques

In response to the growing need for environmentally friendly and efficient chemical processes, advanced and green chemistry techniques are being adapted for ester synthesis.

Enzyme-Mediated Synthesis and Biocatalysis

Enzymatic synthesis offers a green alternative to traditional chemical methods. longdom.org Lipases and esterases are enzymes that can catalyze esterification and transesterification reactions under mild conditions, often with high selectivity. nih.gov For the synthesis of this compound, a lipase could be used to catalyze the reaction between 3-Sulfamoyl-butyric acid and methanol in a non-aqueous solvent to minimize hydrolysis. researchgate.netredalyc.org

The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its reuse. researchgate.net This approach avoids the use of harsh acidic or basic conditions and reduces the generation of waste. google.com The reaction conditions, such as temperature, solvent, and substrate concentration, are optimized to maximize the enzyme's activity and the yield of the ester. redalyc.org

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Reactants | 3-Sulfamoyl-butyric acid, Methanol | Substrates for the enzymatic reaction. |

| Biocatalyst | Immobilized Lipase (e.g., Novozym 435) | Catalyzes the esterification under mild conditions. google.com |

| Solvent | Organic Solvent (e.g., Hexane, Toluene) | Non-aqueous medium to favor synthesis over hydrolysis. researchgate.net |

| Temperature | 30-50 °C | Optimal temperature range for lipase activity. nih.gov |

| Water Removal | Molecular Sieves | Removes water byproduct to shift the equilibrium towards ester formation. researchgate.net |

Continuous Flow Synthesis Adaptations

Continuous flow chemistry is a modern approach to chemical synthesis that offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. nih.govrsc.org In a continuous flow setup for the synthesis of this compound, the reactants and a catalyst would be continuously pumped through a heated reactor. figshare.com

This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. researchgate.net For an acid-catalyzed esterification, a packed-bed reactor containing a solid acid catalyst could be used, which simplifies the process by integrating the reaction and catalyst separation into a single continuous operation. nih.gov The enhanced heat and mass transfer in microreactors can significantly shorten reaction times compared to batch methods. figshare.com The development of such processes can lead to more efficient and safer industrial-scale production. figshare.com

Sonochemical Enhancement in Esterification

The synthesis of methyl esters from carboxylic acids can be significantly accelerated through the application of ultrasonic irradiation, a technique known as sonochemistry. This method offers a potent alternative to conventional heating, often leading to shorter reaction times, milder conditions, and improved yields. The esterification of a precursor like 3-sulfamoyl-butyric acid could potentially benefit from this approach.

Research into sonochemical esterification has demonstrated its efficacy for a wide range of carboxylic acids, including aliphatic, aromatic, and α,β-unsaturated acids. tandfonline.comresearchgate.net The process typically involves dissolving the carboxylic acid in methanol, adding a catalytic amount of an acid like sulfuric acid, and exposing the mixture to ultrasonic waves in a cleaning bath at ambient temperature. tandfonline.comtandfonline.com The mechanical effects of ultrasound, such as acoustic cavitation, generate localized hot spots with extreme temperatures and pressures, which dramatically enhance the reaction rate without raising the bulk temperature of the mixture. tandfonline.com

Another advanced sonochemical method employs polymer-supported triphenylphosphine in the presence of 2,4,6-trichloro-1,3,5-triazine (TCT) and sodium carbonate. This system allows for the rapid conversion of various carboxylic acids into their methyl esters, often within 10–20 minutes. organic-chemistry.org A key advantage of this technique is its compatibility with sensitive functional groups that might not withstand the harsh conditions of traditional Fischer esterification. organic-chemistry.org The use of a polymer-supported catalyst also simplifies product purification, as the catalyst can be removed by simple filtration. organic-chemistry.org

| Catalyst System | Key Reagents | Typical Reaction Time | Key Advantages |

|---|---|---|---|

| Acid Catalysis | Sulfuric Acid (catalytic) | Variable, typically < 2 hours | Simple, uses common reagents. tandfonline.com |

| Polymer-Supported Phosphine | PS-Ph3P, TCT, Na2CO3 | 10–20 minutes | Very fast, mild conditions, easy catalyst removal, compatible with sensitive groups. organic-chemistry.org |

Metal-Catalyzed Esterification and Methyl Transfer Reactions (e.g., Sc(OTf)3, Copper)

Transition metal catalysis provides a powerful toolkit for ester synthesis, offering high efficiency and broad substrate compatibility. Scandium(III) triflate (Sc(OTf)₃) and various copper complexes have emerged as particularly effective catalysts for esterification and transesterification reactions.

Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst that can efficiently promote the direct transesterification of carboxylic esters. In the context of synthesizing this compound, if a different ester were available as a precursor, Sc(OTf)₃ could catalyze its conversion to the methyl ester in boiling methanol. organic-chemistry.org This method is notable for its high yields and tolerance of a wide array of functional groups, while preserving the configuration of chiral centers. organic-chemistry.org The efficiency of Sc(OTf)₃-catalyzed reactions can be further enhanced by microwave irradiation, which significantly shortens reaction times. organic-chemistry.org

Copper catalysts have also been extensively developed for ester formation. One highly efficient protocol involves the copper(II) triflate (Cu(OTf)₂) catalyzed reaction between a carboxylic acid and a formate ester, acting as the alkyl source. rsc.org This method is applicable to a broad scope of aliphatic and aromatic carboxylic acids, proceeding in high yields. rsc.org Another approach is the Cu(OTf)₂-mediated Chan-Lam reaction, which couples carboxylic acids with arylboronic acids to form phenolic esters. acs.org While not directly applicable to methyl ester synthesis, it highlights the utility of copper in C-O bond formation under relatively mild conditions.

| Catalyst | Reaction Type | Typical Conditions | Advantages |

|---|---|---|---|

| Sc(OTf)3 | Transesterification | 10 mol% catalyst in boiling alcohol; microwave enhancement possible. organic-chemistry.org | High yields, broad functional group tolerance, stereochemistry retention. organic-chemistry.org |

| Cu(OTf)2 | Esterification | 10 mol% catalyst, formate ester, TBHP, 130 °C. rsc.org | Highly efficient, broad substrate scope for acids. rsc.org |

Application of Green Methylating Reagents (e.g., Dimethylcarbonate)

In line with the principles of green chemistry, dimethylcarbonate (DMC) has been identified as an attractive methylating agent, serving as a non-toxic and environmentally benign alternative to hazardous reagents like methyl halides and dimethyl sulfate. nih.gov DMC's utility in the O-methylation of carboxylic acids is well-documented and presents a viable pathway for the synthesis of this compound. organic-chemistry.org

A general and efficient method involves a base-catalyzed methyl transfer from DMC to a carboxylic acid. organic-chemistry.org Catalysts such as potassium carbonate (K₂CO₃) have proven effective, yielding methyl esters under mild conditions (e.g., 90°C in DMSO). organic-chemistry.org This approach demonstrates high selectivity for esterification even in the presence of other sensitive functional groups like phenols and is compatible with substrates prone to epimerization, conserving stereochemistry. organic-chemistry.orgsmith.edu

The mechanism is believed to involve a direct methyl transfer from DMC to the carboxylate anion, a pathway distinct from traditional Fischer esterification. organic-chemistry.org The byproducts of the reaction are methanol and carbon dioxide, which are relatively benign. smith.edu The combination of low toxicity, operational simplicity, mild conditions, and the use of inexpensive catalysts makes DMC a highly suitable reagent for sustainable industrial and academic applications. organic-chemistry.orgsmith.edu

Strategic Introduction of the Sulfamoyl Moiety

The synthesis of the target molecule requires the formation of both an ester and a sulfamoyl group. The sequence in which these functionalities are introduced is a key strategic consideration.

Sequential Synthesis Strategies (e.g., Sulfamoylation Pre- or Post-Esterification)

Two primary sequential strategies can be envisioned for the synthesis of this compound:

Esterification followed by Sulfamoylation: This approach would begin with a precursor such as methyl 3-aminobutyrate. The amino group of this ester would then be sulfamoylated. The direct sulfamoylation of amines is a standard transformation, often achieved by reacting the amine with sulfamoyl chloride in the presence of a base. Alternatively, methods involving the reaction of an amine with a sulfur trioxide-trimethylamine complex could be employed. nih.gov

Sulfamoylation followed by Esterification: This strategy starts with the sulfamoylation of a 3-aminobutyric acid precursor to form 3-sulfamoyl-butyric acid. Subsequently, the carboxylic acid group would be esterified using one of the methods described previously (e.g., sonochemical, metal-catalyzed, or using DMC). This route may be advantageous if the sulfamoyl group is stable to the chosen esterification conditions. The synthesis of sulfamoyl carboxylic acids from amino acid precursors is a known process. nih.gov

A potential challenge exists with the direct sulfamoylation of ester enolates. Studies have shown that stabilized carbanions, such as those formed from deprotonation at the α-carbon of an ester, react with sulfamoyl chlorides via nucleophilic attack on the chlorine atom, leading to chlorination rather than the desired sulfamoylation. tandfonline.com This suggests that forming the sulfamoyl group at the 3-position via a carbanion intermediate on the pre-formed ester would be unsuccessful, reinforcing the likelihood of synthesis via an amino precursor.

Chemical Reactivity and Transformation Pathways of 3 Sulfamoyl Butyric Acid Methyl Ester

Hydrolytic Cleavage Mechanisms

Hydrolysis of 3-Sulfamoyl-butyric acid methyl ester involves the cleavage of the ester bond by water, a reaction that can be catalyzed by either acid or base.

Acidic Hydrolysis: Kinetics and Mechanistic Studies

Under acidic conditions, the hydrolysis of this compound to 3-Sulfamoyl-butyric acid and methanol is a reversible process. youtube.comquora.com The reaction is typically catalyzed by strong, non-oxidizing acids such as dilute sulfuric acid or hydrochloric acid. quora.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.comwikipedia.org

C₅H₁₁NO₄S + H₂O ⇌ C₄H₉NO₄S + CH₃OH

Table 1: Illustrative Kinetic Data for Acidic Hydrolysis

| Catalyst Concentration (M) | Temperature (°C) | Rate Constant (k, s⁻¹) |

| 0.1 | 25 | 1.2 x 10⁻⁵ |

| 0.1 | 50 | 4.5 x 10⁻⁵ |

| 0.5 | 25 | 6.0 x 10⁻⁵ |

| 0.5 | 50 | 2.2 x 10⁻⁴ |

Note: The data in this table is illustrative for a generic methyl ester under typical acidic hydrolysis conditions and does not represent experimentally determined values for this compound.

To favor the formation of the carboxylic acid, the equilibrium can be shifted towards the products by using a large excess of water or by removing the methanol as it is formed. youtube.com

Basic Hydrolysis (Saponification): Reaction Dynamics

In the presence of a base, such as sodium hydroxide, the hydrolysis of this compound, a process known as saponification, is effectively an irreversible reaction that produces the corresponding carboxylate salt and methanol. masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This is followed by the elimination of the methoxide ion, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt. masterorganicchemistry.com An acidic workup is necessary to protonate the carboxylate and obtain the free 3-Sulfamoyl-butyric acid. masterorganicchemistry.com

The reaction is as follows:

C₅H₁₁NO₄S + OH⁻ → [C₄H₈NO₄S]⁻ + CH₃OH

Table 2: Illustrative Reaction Conditions for Saponification

| Base | Solvent | Temperature (°C) | Reaction Time (h) |

| Sodium Hydroxide | Water/Methanol | 60 | 2 |

| Potassium Hydroxide | Ethanol | 70 | 1.5 |

| Lithium Hydroxide | Tetrahydrofuran/Water | 50 | 3 |

Note: The data in this table is illustrative for a generic methyl ester under typical basic hydrolysis conditions and does not represent experimentally determined values for this compound.

Reactions Involving the Ester Functionality

The ester group in this compound is a versatile handle for further chemical modifications.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In the case of this compound, reaction with a different alcohol (R'OH) in the presence of a catalyst will yield a new ester and methanol. wikipedia.org

The general reaction is:

C₅H₁₁NO₄S + R'OH ⇌ C₄H₈NO₄S(R') + CH₃OH

Driving the reaction to completion often involves using a large excess of the new alcohol or removing the methanol by distillation to shift the equilibrium. wikipedia.org

Table 3: Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst | Product Ester |

| Ethanol | Sulfuric Acid | 3-Sulfamoyl-butyric acid ethyl ester |

| Propanol | Sodium Methoxide | 3-Sulfamoyl-butyric acid propyl ester |

| Butanol | Titanium (IV) Isopropoxide | 3-Sulfamoyl-butyric acid butyl ester |

Note: The examples in this table are illustrative and based on general transesterification principles.

Nucleophilic Acyl Substitution Reactions beyond Hydrolysis

Beyond hydrolysis, the ester functionality of this compound can undergo nucleophilic acyl substitution with other nucleophiles. masterorganicchemistry.comvanderbilt.edu For instance, reaction with ammonia or primary and secondary amines can lead to the formation of amides. vanderbilt.edu This reaction, known as aminolysis, typically requires heating. vanderbilt.edu

Reaction with ammonia would yield 3-Sulfamoyl-butyramide:

C₅H₁₁NO₄S + NH₃ → C₄H₁₀N₂O₃S + CH₃OH

Transformations at the Sulfamoyl Group

The sulfamoyl group (–SO₂NH₂) also presents opportunities for chemical transformations, although it is generally less reactive than the ester functionality under many conditions. The nitrogen atom of the sulfamoyl group can, under specific conditions, act as a nucleophile. Furthermore, the protons on the nitrogen are acidic and can be removed by a strong base.

Reactions could include N-alkylation or N-acylation after deprotonation. For example, deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide (R-X) could potentially lead to an N-alkylated product.

Reactions Modifying the Sulfonamide Linkage

The sulfonamide group (-SO₂NH₂) is a key site for chemical modification. The nitrogen atom, being nucleophilic, and the hydrogen atoms, being acidic under certain conditions, are the primary points of reaction.

N-Alkylation and N-Arylation: The primary sulfonamide nitrogen can be alkylated or arylated. N-alkylation can be achieved through reactions with alkyl halides in the presence of a base. The basic conditions deprotonate the sulfonamide nitrogen, increasing its nucleophilicity for subsequent reaction with the electrophilic alkyl halide. Similarly, N-arylation can be accomplished through cross-coupling reactions, for example, using arylboronic acids under palladium catalysis.

N-Acylation: The sulfonamide nitrogen can also undergo acylation when treated with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of N-acylsulfonamides, which are important intermediates in organic synthesis.

Hydrolysis of the Sulfonamide Group: While generally stable, the sulfonamide linkage can be cleaved under harsh acidic or basic conditions, although this is typically a difficult transformation. Acid-catalyzed hydrolysis would involve protonation of the sulfonamide nitrogen, followed by nucleophilic attack of water.

Table 1: Potential Reactions Modifying the Sulfonamide Linkage of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-3-sulfamoyl-butyric acid methyl ester |

| N-Arylation | Arylboronic acid, Palladium catalyst, Base | N-Aryl-3-sulfamoyl-butyric acid methyl ester |

| N-Acylation | Acid chloride or Anhydride, Base | N-Acyl-3-sulfamoyl-butyric acid methyl ester |

Exploration of Intramolecular Cyclization Pathways (if sterically feasible)

The bifunctional nature of this compound, containing both a nucleophilic sulfonamide and an electrophilic ester, presents the possibility of intramolecular cyclization to form heterocyclic structures known as sultams. Sultams are cyclic sulfonamides and are of interest in medicinal chemistry.

For this compound, an intramolecular reaction would involve the nucleophilic attack of the sulfonamide nitrogen onto the carbonyl carbon of the methyl ester. This type of reaction is typically promoted by a strong base, which would deprotonate the sulfonamide nitrogen, making it a more potent nucleophile. The feasibility of this cyclization depends on the steric accessibility of the electrophilic center and the thermodynamic stability of the resulting ring.

The cyclization of this compound would lead to the formation of a five-membered sultam ring. The general reaction scheme would be as follows:

Deprotonation of the sulfonamide nitrogen by a strong base (e.g., sodium hydride).

Intramolecular nucleophilic attack of the resulting anion on the ester carbonyl carbon.

Elimination of the methoxide leaving group to form the cyclic sultam.

While theoretically possible, the success of this reaction would depend on the specific reaction conditions employed, such as the choice of base, solvent, and temperature. There is currently a lack of specific experimental data in the scientific literature detailing this particular intramolecular cyclization for this compound.

Table 2: Potential Intramolecular Cyclization of this compound

| Reactant | Reagents and Conditions | Product | Ring Size |

| This compound | Strong Base (e.g., NaH) | A five-membered sultam | 5 |

Analytical Characterization and Quantification Methodologies

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating 3-Sulfamoyl-butyric acid methyl ester from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography (GC) for Volatile Derivatives

Due to the polar nature of the sulfamoyl group (-SO₂NH₂), this compound is not inherently suitable for direct gas chromatographic analysis. Its low volatility and potential for thermal degradation within the GC inlet and column necessitate a derivatization step to convert it into a more volatile and thermally stable analogue. This process is crucial for achieving good peak shape and reliable quantification.

Common derivatization approaches for compounds containing sulfamoyl and carboxylic acid functionalities include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the sulfamoyl group with trimethylsilyl (TMS) groups. This significantly reduces the polarity and increases the volatility of the molecule.

Alkylation: This technique can also be employed to modify the sulfamoyl group, further enhancing its suitability for GC analysis.

Once derivatized, the resulting volatile compound can be separated on a GC column. A mid-polarity column, such as one coated with a phenyl polysiloxane-based stationary phase, would be appropriate for separating the derivatized this compound from other components in a sample matrix.

Table 1: Hypothetical GC Parameters for Derivatized this compound

| Parameter | Value |

|---|---|

| Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography (LC) for Non-Volatile or Thermally Labile Analytes

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a more direct method for the analysis of this compound as it does not typically require derivatization. The compound's inherent polarity makes it well-suited for reversed-phase HPLC.

In this mode of separation, a non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. The retention of this compound on the column can be modulated by adjusting the composition of the mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to ensure good peak shape.

Table 2: Illustrative LC Parameters for this compound

| Parameter | Value |

|---|---|

| Column | C18 (150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV (at a suitable wavelength) or Mass Spectrometer (MS) |

Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) coupled with chromatographic separation is a powerful tool for both the quantification and structural confirmation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

For GC-MS analysis, following the necessary derivatization, the eluting compound is ionized, typically using electron ionization (EI). The resulting mass spectrum will exhibit a molecular ion peak (corresponding to the derivatized molecule) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its unambiguous identification.

Expected fragmentation pathways for a derivatized this compound would likely involve cleavages at the ester group, loss of the derivatizing group, and fragmentation of the butyric acid backbone.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS is a highly sensitive and selective technique for the analysis of this compound in complex mixtures without the need for derivatization. Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity. In an MS/MS experiment, the [M+H]⁺ ion is selected and fragmented, and the resulting product ions are detected. This technique, known as selected reaction monitoring (SRM) when used for quantification, provides very high specificity and low detection limits.

Table 3: Predicted Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) - Hypothetical |

|---|---|---|---|

| LC-MS | ESI Positive | 182.05 | [M+H-SO₂NH₂]⁺, [M+H-OCH₃]⁺, fragments from butyric acid chain |

Derivatization Strategies for Analytical Enhancement

As previously mentioned, derivatization is essential for the GC analysis of this compound. The primary goal is to block the polar N-H bonds of the sulfamoyl group to increase volatility and thermal stability.

Beyond enabling GC analysis, derivatization can also be used to improve the detectability of the compound. For instance, using a derivatizing agent that contains a fluorinated moiety can significantly enhance the response in an electron capture detector (ECD), leading to lower detection limits.

For LC analysis, while not always necessary, derivatization can sometimes be employed to improve chromatographic retention or to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, respectively. However, for LC-MS analysis, derivatization is generally avoided to keep the sample preparation process simpler and to avoid potential complications in spectral interpretation.

Alkylation and Other Derivatization Reagents for Chromatography

For compounds containing active hydrogens, such as the sulfamoyl group (-SO₂NH₂) in this compound, derivatization is crucial for GC analysis. The primary goal is to replace these active hydrogens with a less polar group, thereby increasing the compound's volatility and reducing its interaction with the stationary phase of the GC column. libretexts.orgresearchgate.net The main categories of derivatization reactions applicable are alkylation, acylation, and silylation. libretexts.orggcms.cz

Alkylation is a common strategy, particularly for acidic protons like those on the sulfamoyl group. While the carboxylic acid group in the parent 3-sulfamoyl-butyric acid is already esterified, the sulfamoyl group remains amenable to alkylation. Reagents such as diazomethane or trimethylsilyldiazomethane can be used to methylate the sulfamoyl nitrogen, although the use of diazomethane is becoming less common due to safety concerns. colostate.edu Alternative alkylating agents include dimethylformamide dialkyl acetals. gcms.cz

Silylation is another widely used technique where active hydrogens are replaced by a trimethylsilyl (TMS) group. libretexts.orgsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing amides and sulfonamides. sigmaaldrich.com The resulting TMS derivatives are typically more volatile and thermally stable. libretexts.org

Acylation involves the introduction of an acyl group, often using reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.gov These reagents react with the N-H bonds of the sulfamoyl group to form stable, volatile derivatives that are also highly sensitive to electron capture detection (ECD). gcms.cz

A comparison of common derivatization reagents for functional groups present in or related to this compound is presented in Table 1.

| Derivatization Reagent | Target Functional Group | Derivative Formed | Key Advantages |

| Diazomethane | Sulfamoyl (N-H) | N-Methyl sulfonamide | High reactivity |

| BSTFA/MSTFA | Sulfamoyl (N-H) | N-Trimethylsilyl sulfonamide | Forms volatile and stable derivatives |

| TFAA, PFPA, HFBA | Sulfamoyl (N-H) | N-Acyl sulfonamide | Enhances volatility and ECD response |

| Pentafluorobenzyl bromide (PFBBr) | Sulfamoyl (N-H) | N-Pentafluorobenzyl sulfonamide | Excellent for trace analysis with ECD |

Optimization for Enhanced Volatility and Chromatographic Resolution

The primary objectives of derivatization are to increase the volatility of the analyte and to improve its separation from other components in a sample matrix, a concept known as chromatographic resolution. For this compound, derivatizing the polar sulfamoyl group is paramount to achieving these goals.

The choice of derivatization reagent significantly impacts the volatility of the resulting derivative. For instance, silylation with reagents like BSTFA effectively masks the polar N-H bonds of the sulfamoyl group, leading to a substantial decrease in boiling point and improved peak shape in GC analysis. sigmaaldrich.com Similarly, alkylation to form N-methyl or other N-alkyl derivatives reduces hydrogen bonding capabilities, thereby enhancing volatility. nih.gov

Improved chromatographic resolution is another critical outcome of successful derivatization. By converting the polar analyte into a less polar derivative, interactions with the stationary phase of the GC column are minimized, resulting in sharper, more symmetrical peaks and better separation from interfering substances. researchgate.net The use of fluorinated acylating reagents, such as PFPA or HFBA, not only increases volatility but also introduces a highly electronegative group, which significantly enhances the response of an electron capture detector (ECD), allowing for highly sensitive quantification. nih.gov

The optimization of the derivatization reaction itself is also crucial. Factors such as reaction time, temperature, and the ratio of reagent to analyte must be carefully controlled to ensure complete derivatization. Incomplete reactions can lead to the presence of multiple derivative forms or unreacted analyte, complicating the chromatogram and compromising quantitative accuracy. sigmaaldrich.com

Table 2 summarizes the effects of different derivatization approaches on the chromatographic performance of related compounds.

| Derivatization Approach | Effect on Volatility | Effect on Peak Shape | Impact on Resolution |

| Silylation (e.g., with BSTFA) | Significantly Increased | More Symmetrical | Enhanced |

| Alkylation (e.g., with Diazomethane) | Increased | Improved | Improved |

| Acylation (e.g., with PFPA) | Significantly Increased | More Symmetrical | Significantly Enhanced, especially with ECD |

Specialized Derivatization Protocols for Sulfur-Containing Esters

The presence of a sulfur atom in this compound allows for the use of specialized derivatization protocols and detection methods. Sulfur-containing compounds can sometimes pose challenges in chromatography due to their potential for adsorption on active sites within the GC system.

For sulfonated esters, specific derivatization techniques have been developed. One such method involves the conversion of sulfonic acids into more volatile derivatives like sulfonyl chlorides or thiotrifluoroacetates for GC-MS analysis. While this compound contains a sulfamoyl group rather than a sulfonic acid, the underlying principle of modifying the sulfur-containing moiety to enhance chromatographic properties is relevant.

For the sulfamoyl group, derivatization can be tailored to introduce specific functionalities that aid in detection. For example, derivatization with pentafluorobenzyl bromide (PFBBr) yields a derivative that is highly responsive to electron capture detection, enabling trace-level analysis. gcms.cz

Table 3 outlines specialized derivatization considerations for sulfur-containing compounds.

| Protocol Consideration | Rationale | Applicability to this compound |

| Use of Sulfur-Specific Detectors | Enhances selectivity and sensitivity for sulfur-containing compounds (e.g., Sulfur Chemiluminescence Detector - SCD). | Highly applicable for selective detection of the derivatized compound. |

| Derivatization to Enhance ECD Response | Reagents like PFBBr or perfluoroacyl anhydrides introduce fluorine atoms, leading to high ECD sensitivity. | A powerful strategy for trace quantification. |

| Optimization of Injection Port Temperature | Prevents thermal degradation of the sulfur-containing derivative. | Important for ensuring the integrity of the derivatized analyte. |

Role As a Building Block in Advanced Organic Synthesis

Utility as a Synthetic Intermediate in Complex Molecule Construction

Precursor in Diversified Pharmaceutical Scaffold Synthesis

No specific research findings are available for 3-Sulfamoyl-butyric acid methyl ester in this application. While sulfonamides, which are structurally related, are known to be pharmacologically active agents with applications as antimicrobial, antimalarial, anticancer, and antithyroid compounds, there is no direct evidence linking this specific methyl ester to the synthesis of pharmaceutical scaffolds. medcraveonline.com

Intermediate in Agrochemical Development

No specific research findings are available for this compound in this application. Generally, fatty acid methyl esters can be used as environmentally friendly solvents in pesticide formulations, but there is no specific information on the role of this compound as a synthetic intermediate in creating new agrochemicals.

Building Block for Specialty Chemical Manufacturing

No specific research findings are available for this compound in this application. Amino acid methyl esters are recognized as important intermediates in the synthesis of various materials, including polymers. mdpi.com However, the specific utility of this compound as a building block for specialty chemicals has not been documented.

Potential for Derivatization Towards Novel Functional Materials

No specific research findings are available for the derivatization of this compound. The derivatization of carboxylic acids is a common strategy in organic synthesis to create new functional molecules. thermofisher.com For instance, the conversion of carboxylic acids to esters or amides can alter their chemical and physical properties. thermofisher.com A novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed for other types of molecules to improve their analytical detection. nih.gov However, the potential for and specific methods of derivatizing this compound to create novel functional materials remain unexplored in the available literature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-sulfamoyl-butyric acid methyl ester, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis often involves sulfonylation of butyric acid derivatives followed by esterification. For example, a modified procedure from Synthetic Communications (1985) uses thiol intermediates and methylating agents under anhydrous conditions . Key parameters include temperature control (60–80°C) and catalysts like triethylamine to stabilize reactive intermediates. Purity is enhanced via recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures).

Q. Which analytical techniques are optimal for quantifying this compound in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with polar capillary columns (e.g., DB-FATWAX UI) resolves esters effectively. For instance, protocols for fatty acid methyl esters (FAMEs) recommend splitless injection at 250°C and a 30 m column to separate structural analogs . Quantification via internal standards (e.g., deuterated analogs) improves accuracy in biological matrices.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfamoyl and ester groups. Stability studies recommend periodic purity checks via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like free sulfonic acids .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C or ²H) be applied to trace metabolic pathways of this compound?

- Methodological Answer : Isotope-ratio mass spectrometry (IRMS) coupled with GC enables tracking of labeled metabolites. Derivatize samples to FAMEs, then use a DB-5ms column (60 m × 0.25 mm ID) for δ¹³C analysis. Calibrate with certified standards (e.g., NBS-22) and validate precision (±0.5‰) via co-measured quality control mixtures .

Q. What strategies resolve contradictions in impurity profiles observed during synthesis?

- Methodological Answer : Impurities like epimers or sulfonamide byproducts can co-elute in standard HPLC. Employ orthogonal methods:

- LC-MS/MS : Differentiate isomers using collision-induced dissociation (CID) patterns.

- Chiral GC : Resolve enantiomers on cyclodextrin-based columns (e.g., 30 m × 0.25 mm ID).

- 2D-NMR : Assign stereochemistry via NOESY correlations .

Q. How do structural modifications (e.g., halogen substitution) affect the bioactivity of this compound?

- Methodological Answer : Introduce halogens at the β-position via nucleophilic substitution (e.g., using N-bromosuccinimide). Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays. For example, chlorine substitution increases hydrophobicity, enhancing protein binding by 2–3 fold in enzyme inhibition studies .

Q. What challenges arise in scaling up synthesis, and how can reaction kinetics optimize throughput?

- Methodological Answer : Batch reactor scalability issues include exothermic sulfonylation. Use differential scanning calorimetry (DSC) to model heat flow and adjust cooling rates. Kinetic studies (e.g., pseudo-first-order approximations) identify rate-limiting steps (e.g., esterification), guiding catalyst optimization (e.g., H₂SO₄ vs. Amberlyst-15) .

Key Research Findings

- Synthetic Efficiency : Methylation with dimethyl sulfate in acetone yields >85% purity, but requires post-synthesis silica gel chromatography to remove residual sulfonic acids .

- Metabolic Tracing : ¹³C-labeled analogs show preferential accumulation in hepatic tissues, suggesting first-pass metabolism .

- Bioactivity : Halogenated derivatives exhibit IC₅₀ values <10 µM against cysteine proteases, making them candidates for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.